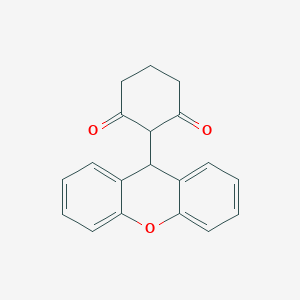

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBVDKIONWHKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 9h Xanthen 9 Yl Cyclohexane 1,3 Dione and Its Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of the xanthene framework often rely on fundamental organic reactions such as condensation, multi-component reactions, and cyclization strategies. These approaches have been foundational in accessing a wide array of xanthene derivatives.

Condensation Reactions Involving Cyclohexane-1,3-dione Derivatives

One of the most common and straightforward methods for the synthesis of xanthene-1,8-dione derivatives involves the condensation of an aldehyde with two equivalents of a cyclohexane-1,3-dione derivative. This reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration to form the xanthene core.

The reaction of various aromatic aldehydes with 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is a well-established route to produce a range of 9-aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives. pmf.unsa.ba For instance, the reaction of 4-acetamidobenzaldehyde (B92706) with dimedone in refluxing water using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields the corresponding xanthene derivative. pmf.unsa.ba The versatility of this method allows for the incorporation of various substituents on the aromatic aldehyde, leading to a diverse library of xanthene analogues. pmf.unsa.ba

Multi-Component Reactions (MCRs) for Xanthene Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient tool for the synthesis of complex molecules like xanthenes. researchgate.netscholarsresearchlibrary.com These reactions are highly atom-economical and often environmentally benign. mdpi.com

A prominent example is the one-pot condensation of an aromatic aldehyde, a cyclohexane-1,3-dione derivative (such as dimedone), and in some cases, another nucleophile like β-naphthol. scholarsresearchlibrary.com This three-component reaction allows for the rapid assembly of the xanthene framework. The reaction can be carried out under solvent-free conditions or in various green solvents, often with the aid of a catalyst to improve yields and reaction times. scholarsresearchlibrary.commdpi.com The use of MCRs has been successfully applied to generate extensive libraries of xanthene derivatives for biological screening. nih.gov

Cyclization Strategies for the Formation of the Xanthene Core

The final and crucial step in many synthetic routes to xanthenes is the cyclization to form the central pyran ring. This intramolecular reaction is often a dehydration step that follows the initial condensation and Michael addition steps. The efficiency of this cyclization can be influenced by the reaction conditions, including the solvent and the presence of a catalyst. In many syntheses of 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione analogues, the cyclization occurs spontaneously in the reaction mixture, driven by the formation of a stable heterocyclic system.

Catalyst-Mediated Synthesis

The use of catalysts has significantly advanced the synthesis of xanthene derivatives, offering milder reaction conditions, shorter reaction times, and higher yields compared to uncatalyzed reactions. Both acid and metal catalysts have been extensively explored for this purpose.

Acid-Catalyzed Reactions

A wide variety of acidic catalysts have been employed to promote the synthesis of xanthenes from cyclohexane-1,3-dione and aldehydes. These catalysts can be broadly classified as Brønsted or Lewis acids.

Brønsted Acid Catalysts: Protic acids such as acetic acid and solid-supported acids like Amberlyst-15 have proven to be effective catalysts. scholarsresearchlibrary.comresearchgate.net For example, the reaction between β-enamino ketones and 1,3-cyclohexanediones in the presence of acetic acid leads to the formation of xanthene derivatives through the intramolecular cyclization of an intermediate. researchgate.net Ionic liquids with acidic properties, such as 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO4), have also been successfully used as both catalyst and reaction medium for the condensation of aromatic aldehydes with cyclohexane-1,3-dione, offering advantages like reusability and environmental friendliness. researchgate.net

Lewis Acid Catalysts: Lewis acids such as samarium(III) chloride (SmCl3), zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O), and l-proline (B1679175) have been utilized for the efficient synthesis of xanthene derivatives. ijcrt.orgacademie-sciences.fracademie-sciences.fr L-proline, an organocatalyst, has been shown to accelerate the one-pot condensation of dimedone or 1,3-cyclohexanedione (B196179) with substituted salicylaldehydes under mild conditions. academie-sciences.fracademie-sciences.fr

The following table summarizes the use of various acid catalysts in the synthesis of xanthene derivatives.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Acetic Acid | β-enamino ketones, 1,3-cyclohexanediones | - | Reflux | High | researchgate.net |

| [Hmim]HSO4 | Aromatic aldehydes, 1,3-cyclohexanedione | Ionic Liquid | - | Good to Excellent | researchgate.net |

| SmCl3 | Aldehydes, Diketones | - | - | - | ijcrt.org |

| ZrOCl2·8H2O | Aldehydes, 1,3-diones | Solvent-free | - | - | ijcrt.org |

| L-proline | Salicylaldehydes, 1,3-cyclohexanediones | Ethanol (B145695) | 60 °C | Good to Excellent | academie-sciences.fracademie-sciences.fr |

Metal-Catalyzed Methodologies

Transition metal catalysts have also been extensively investigated for the synthesis of xanthene derivatives, often offering high efficiency and selectivity.

Heterogeneous catalysts, such as metal ions supported on zeolites, have shown great promise. For instance, transition metal ion-exchanged NaY zeolite, particularly copper/zeolite, has been used as an active and reusable catalyst for the synthesis of 1,8-dioxo-octahydro xanthene derivatives from a wide range of aldehydes and dimedone under solvent-free conditions. rsc.orgresearchgate.netnih.gov This method is operationally simple and provides high yields in a short period. researchgate.net

Other metal-based catalysts include calcined layered double hydroxides (LHDs), such as NiFeTi CLDH6, which have demonstrated high catalytic efficiency for the synthesis of xanthene derivatives in excellent yields and short reaction times. acs.org Zeolite-supported transition metals have also been employed in ultrasound-irradiated syntheses, providing an environmentally friendly approach. nih.gov

The table below provides an overview of different metal catalysts used in the synthesis of xanthenes.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Cu/NaY Zeolite | Aromatic aldehydes, Dimedone | Solvent-free | 110 °C | High | nih.gov |

| NiFeTi CLDH6 | Aldehydes, 1,3-dicarbonyls | Ethanol | - | Excellent | acs.org |

| Fe-Cu/ZSM-5 | Aldehydes, 1,3-diketones, 2-naphthol (B1666908) | Aqueous | Ultrasound | - | nih.gov |

| Zn(OAc)2 | Aromatic aldehydes, 1,3-diketones | Ethanol | Ultrasound | 84-95 | nih.gov |

| ZrCl4 | Aldehydes, Dimedone, 2-naphthol | Ethanol | Ultrasound | 75-95 | nih.gov |

Organocatalytic Systems

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful and environmentally benign tool in organic synthesis. For the preparation of xanthene derivatives, several organocatalytic systems have been successfully employed, offering mild reaction conditions and high efficiency.

L-proline, a readily available and inexpensive amino acid, has been identified as an effective organocatalyst for the synthesis of 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-one derivatives. researchgate.netresearchgate.net This is achieved through a one-pot condensation of dimedone or 1,3-cyclohexanedione with substituted salicylaldehydes. The reaction proceeds under mild conditions, often in ethanol at around 60°C with a catalyst loading of just 5 mol%, affording the desired products in good to excellent yields. academie-sciences.fr The notable advantages of this protocol include its operational simplicity, short reaction times, and the avoidance of traditional extraction and chromatographic purification steps. researchgate.net A plausible mechanism involves the activation of the aldehyde by the acidic portion of L-proline, facilitating the initial condensation with the dione (B5365651). researchgate.net

Ionic liquids (ILs) have also been explored as dual-purpose solvent-catalysts in the synthesis of 1,8-dioxo-octahydroxanthenes. For instance, 1-butyl-3-methylimidazolium perchlorate (B79767) ([bmim]ClO4) has been utilized to catalyze the condensation of aldehydes and dimedone, providing excellent yields in short reaction times under solvent-free conditions. researchgate.net The ionic liquid can be recovered and reused multiple times without a significant loss of activity. researchgate.net Similarly, Brønsted acidic ionic liquids have been shown to be effective catalysts for the Knoevenagel–Michael cascade reactions of aromatic aldehydes and dimedone in aqueous media, offering good yields and catalyst recyclability. researchgate.netresearchgate.net Carboxy functionalized ionic liquids, such as 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) ([cmmim][BF4]), have been employed in catalyst-free sonochemical synthesis of 1,8-dioxo-octahydroxanthene derivatives, highlighting the synergistic effect of ultrasound and the ionic liquid. mdpi.com

Nanocatalyst Applications

The high surface-area-to-volume ratio and unique electronic properties of nanoparticles have made them highly attractive as catalysts in a wide range of organic transformations, including the synthesis of xanthene derivatives.

A variety of nanocatalysts have been developed and successfully applied. For example, copper-amine complexes immobilized on nano NaY zeolite (Cu@NNPS-NaY) have been demonstrated as a highly efficient and reusable nanocatalyst for the synthesis of xanthenes. asianpubs.orgasianpubs.org These reactions are typically carried out in ethanol at 60°C, yielding products in high yields (84-97%) within 10-60 minutes. The catalyst can be easily recovered and reused for multiple cycles without significant loss of activity. asianpubs.org

Another green and reusable nanocatalyst system involves tin(II) chloride deposited on nano-silica (Sn(II)/nano silica). This catalyst has been used for the one-pot condensation of β-naphthol with various aldehydes in refluxing ethanol, producing 14H-dibenzoxanthenes in yields ranging from 48% to 94%. researchgate.net

Magnetically separable nanocatalysts, such as iron oxide (Fe3O4) nanoparticles, offer a significant advantage in terms of catalyst recovery. These nanoparticles have been effectively used in water for the condensation of aromatic aldehydes with 1,3-cyclohexanediones, demonstrating the principles of green chemistry. mdpi.com The catalyst's reusability is a key feature of this methodology.

Other notable nanocatalyst systems include:

ZnO/PANI/Ag nanocomposites: Developed for the synthesis of bioactive xanthene-1,8(2H)-dione derivatives.

CoFe2O4/OCMC/Cu(BDC) nanocomposites: Used for the synthesis of tetrahydrobenzo[a]xanthen-11-ones under sonication. mdpi.com

Zeolite-supported transition metal catalysts: Fe-Cu/ZSM-5 has shown high catalytic activity in aqueous media at ambient temperature. mdpi.com

Green Chemistry Approaches to Catalysis

Green chemistry principles are increasingly being integrated into the synthesis of xanthene derivatives, focusing on the use of environmentally benign solvents, energy-efficient methods, and recyclable catalysts.

Ultrasound-assisted synthesis has emerged as a prominent green methodology. The application of ultrasonic irradiation can significantly accelerate reaction rates, leading to higher yields in shorter timeframes and often under milder conditions. researchgate.net For instance, the synthesis of xanthene derivatives has been efficiently carried out using zirconium(IV) chloride as a catalyst under ultrasonic irradiation in ethanol. asianpubs.org This method offers high yields (70-82%) and simple work-up procedures. asianpubs.org Similarly, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under ultrasound has been reported for the synthesis of tetrahydrobenzo[c]xanthene-11-ones. rsc.orgnih.gov The synergistic effect of ultrasound and a deep eutectic solvent (DES) based on choline (B1196258) chloride has also been harnessed for the efficient synthesis of 1,2,3-triazole-based xanthene derivatives. researchgate.net

Microwave-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of xanthene derivatives. Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. academie-sciences.frnih.govscielo.org.mx For example, hydroxyxanthones have been synthesized in excellent yields from 2,2′-dihydroxybenzophenone precursors via microwave-assisted base-catalyzed cyclization in water. researchgate.net

The use of water as a solvent is a cornerstone of green synthesis. L-proline has been successfully used to catalyze the one-pot synthesis of benzoxanthenes in an aqueous medium, demonstrating both efficiency and environmental compatibility. rsc.org

Catalyst-Free and Solvent-Free Protocols

In the quest for more sustainable synthetic methods, the development of catalyst-free and solvent-free protocols is a significant goal. Several approaches have been reported for the synthesis of xanthene derivatives under these conditions.

Solvent-free synthesis of 9-aryl-3,3,6,6-tetramethyl-tetrahydroxanthene-1,8-diones has been achieved by reacting aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione under thermal heating conditions, often with a catalytic amount of an acid like methanesulfonic acid. researchgate.net However, some protocols have pushed the boundaries further. For example, the catalyst-free synthesis of 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-one derivatives has been described using solvents like water, glycerol, or DMF, although these may require elevated temperatures. academie-sciences.fr

A notable example of a truly catalyst- and solvent-free approach involves the use of ultrasonic irradiation. The condensation of 5,5-dimethyl-1,3-cyclohexanedione with various aldehydes has been successfully carried out in a carboxy functionalized ionic liquid under ultrasound without any added catalyst, yielding products in excellent yields. mdpi.com

Furthermore, one-pot multicomponent reactions under solventless conditions have been developed using heterogeneous catalysts that can be easily recovered. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been used as a recyclable catalyst for the synthesis of benzoxanthenones in good to excellent yields at 120°C. mdpi.com

Electrochemical Synthesis of Xanthene Derivatives

Electrochemical synthesis offers a green and efficient alternative to conventional methods by replacing chemical reagents with electrons, thereby minimizing waste generation. This approach has been successfully applied to the synthesis of xanthene-1,8(2H)-dione derivatives. asianpubs.orgasianpubs.org

The electrosynthesis is typically carried out in a one-pot, undivided cell at room temperature. asianpubs.org An electrogenerated base (EGB), formed by the reduction of a probase, facilitates the condensation of an aromatic aldehyde with two molecules of a 1,3-dicarbonyl compound like dimedone. researchgate.netasianpubs.org For example, the reaction can be performed in a water/acetonitrile solution using a platinum cathode and a consumable graphite (B72142) anode at a constant current. asianpubs.org This method provides high yields (75-95%) of the desired xanthene derivatives under mild conditions. asianpubs.org

The proposed mechanism involves the electrochemical generation of the anion of dimedone, which then acts as the nucleophile in a cascade of reactions. The reaction progress is dependent on the duration of the electrolysis. A shorter reaction time may yield the intermediate product, while a longer duration leads to the final cyclized xanthene. asianpubs.org

Recent research has also explored the electrochemical dehydrogenative cross-coupling of xanthenes with ketones to form functionalized 9-alkyl-9H-xanthenes, showcasing the versatility of electrochemical methods in forming new C(sp3)–C(sp3) bonds. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters such as catalyst type, catalyst loading, solvent, temperature, and reaction time is crucial for maximizing the yield and efficiency of the synthesis of this compound and its analogues. Numerous studies have focused on fine-tuning these conditions to develop robust and practical synthetic protocols.

The choice of catalyst plays a pivotal role. A comparative study of various catalysts for the model reaction between dimedone, benzaldehyde, and 2-naphthol under solventless conditions at 120°C revealed that both acidic and basic catalysts can afford appreciable yields. mdpi.com For instance, DABCO supported on Amberlyst-15 provided a 92% yield in 2 hours. mdpi.com

The solvent also has a significant impact on the reaction outcome. In the synthesis of 1,8-dioxo-octahydroxanthenes catalyzed by β-Cyclodextrin, water was found to be the most effective solvent, aligning with green chemistry principles. cbijournal.com

Temperature is another critical factor. For the synthesis of xanthenediones catalyzed by methanesulfonic acid under solvent-free conditions, increasing the temperature from 80°C to 120°C significantly improved the yield from 60% to 92%. researchgate.net

The following tables summarize the optimization of reaction conditions from various studies for the synthesis of xanthene derivatives.

Table 1: Optimization of Catalyst and Conditions for Xanthene Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DABCO/Amberlyst-15 | Dimedone, Benzaldehyde, 2-Naphthol | Solvent-free | 120 | 2 h | 92 | mdpi.com |

| L-proline (5 mol%) | Dimedone, Salicylaldehyde | Ethanol | 60 | - | High | academie-sciences.fr |

| Cu@NNPS-NaY | Aromatic aldehydes, Dimedone/β-naphthol | Ethanol | 60 | 10-60 min | 84-97 | asianpubs.org |

| Fe3O4 nanoparticles | Aromatic aldehydes, 1,3-Cyclohexanediones | Water | - | - | High | mdpi.com |

| ZrCl4 (8 mol%) | Aldehydes, 2-Naphthol, Dimedone | Ethanol | Reflux | - | 70-82 | asianpubs.org |

Table 2: Electrochemical Synthesis of Xanthene-1,8(2H)-dione Derivatives

| Aldehyde Substituent (R) | Yield (%) | Reference |

|---|---|---|

| H | 85 | asianpubs.org |

| CH3 | 80 | asianpubs.org |

| NO2 | 95 | asianpubs.org |

| OH | 75 | asianpubs.org |

| F | 89 | asianpubs.org |

| Cl | 87 | asianpubs.org |

| Br | 85 | asianpubs.org |

Structural Elucidation and Advanced Characterization of 2 9h Xanthen 9 Yl Cyclohexane 1,3 Dione

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Data Interpretation

Specific, experimentally determined ¹H NMR data for 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione are not available in the reviewed literature. A theoretical analysis would predict characteristic signals for the aromatic protons of the xanthene moiety and the aliphatic protons of the cyclohexane-1,3-dione ring. The proton at the 9-position of the xanthene ring, being benzylic and attached to a stereocenter, would likely appear as a distinct signal. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns depending on the conformation of the ring.

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Assignments

Similarly, no experimentally verified ¹³C NMR data for this compound could be located. A predicted spectrum would show signals for the carbonyl carbons of the dione (B5365651), numerous signals in the aromatic region for the xanthene carbons, and aliphatic signals for the carbons of the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy Vibrational Analysis

Detailed IR and Raman spectra for this compound are not present in the surveyed public domain. The IR spectrum would be expected to show strong characteristic absorption bands for the carbonyl (C=O) groups of the cyclohexane-1,3-dione ring. Due to the likely enol-keto tautomerism, a broad O-H stretching band and C=C stretching vibrations might also be present. Aromatic C-H and C=C stretching bands from the xanthene group would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Measurements

Specific UV-Vis absorption maxima and other photophysical data for this compound have not been reported in the available literature. The xanthene chromophore would be expected to dominate the UV-Vis spectrum, likely showing absorption bands corresponding to π-π* transitions within the aromatic system.

X-ray Crystallographic Studies

A search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, precise bond lengths, bond angles, and the three-dimensional conformation of the molecule, which are obtained from X-ray diffraction studies, cannot be provided.

Single Crystal X-ray Diffraction Data Analysis

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, analysis of a structurally analogous compound, 9-(2-Hydroxy-6-oxocyclohex-1-en-1-yl)-2,3,4,9-tetrahydro-1H-xanthen-1-one (C19H18O4), provides significant insights into the likely crystal system and unit cell parameters. ijcrt.org This related compound features the core xanthene and cyclohexane-dione moieties, suggesting that its crystallographic parameters can serve as a valuable reference.

The crystal data for this related xanthene derivative is presented in the interactive table below. ijcrt.org It crystallizes in an orthorhombic system with the space group Pna21. ijcrt.org The unit cell dimensions are a = 13.4420(18) Å, b = 8.0015(10) Å, and c = 14.2416(18) Å, with a cell volume of 1531.8(3) ų. ijcrt.org

| Parameter | Value |

|---|---|

| Empirical Formula | C19H18O4 |

| Formula Weight | 310.33 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 13.4420 (18) |

| b (Å) | 8.0015 (10) |

| c (Å) | 14.2416 (18) |

| Volume (ų) | 1531.8 (3) |

| Z | 4 |

| Temperature (K) | 130 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Molecular Conformation and Geometry Determination

The molecular conformation of this compound is determined by the spatial arrangement of its constituent rings. In related xanthene derivatives, the central pyran ring of the xanthene moiety typically adopts a boat or half-chair conformation. nih.gov For the analogous compound mentioned previously, the 4H-pyran ring is nearly planar, with a maximum deviation of 0.110(2) Å. ijcrt.org

The cyclohexane-1,3-dione ring is expected to exhibit a puckered conformation to minimize steric strain. In a similar structure, the cyclohexene (B86901) ring attached to the xanthene system adopts an envelope conformation. ijcrt.org In other compounds containing a cyclohexane-1,3-dione fragment, a twist-boat conformation has been observed. nih.govchemscene.com The specific puckering parameters for the cyclohexene ring in the reference compound are QT = 0.452(3) Å, θ = 57.0(4)°, and φ = 131.7(4)°. ijcrt.org

Supramolecular Network and Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is governed by various intermolecular interactions. In the crystal structure of the related compound, O—H⋯O and C—H⋯O hydrogen bonds are the dominant forces, forming infinite chains of R¹²(6) ring motifs along the mdpi.com direction. ijcrt.org This results in a zigzag arrangement of the xanthene groups. ijcrt.org

Elemental Composition and Purity Assessment

The elemental composition of this compound has been determined based on its molecular formula. The purity of synthesized batches is typically ascertained through a combination of chromatographic and spectroscopic techniques.

The key molecular parameters for this compound are provided in the table below.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C19H16O3 | |

| Molecular Weight (g/mol) | 292.3 | |

| IUPAC Name | This compound | |

| Standard InChI | InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 | |

| Standard InChI Key | HBBVDKIONWHKSB-UHFFFAOYSA-N | |

| SMILES | C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Computational and Theoretical Investigations of 2 9h Xanthen 9 Yl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like xanthene derivatives to predict their properties with high accuracy. nih.govsemanticscholar.orgijcrt.org

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry. ijcrt.org The resulting optimized structure reveals critical bond lengths, bond angles, and dihedral angles. For instance, the piperidine (B6355638) ring in a related complex structure was observed to adopt a chair conformation based on its dihedral angles. nih.gov In a similar vein, analysis of a xanthene derivative showed the cyclohexanone (B45756) rings adopting envelope conformations. semanticscholar.org For the title compound, the orientation of the cyclohexane-1,3-dione relative to the xanthene ring is a key structural parameter.

Table 1: Illustrative Optimized Geometrical Parameters for a Xanthene Derivative Core This table presents typical bond lengths and angles that would be expected for the xanthene core of the title compound, based on related structures.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-O (ether in xanthene) | ~ 1.37 Å |

| Bond Length | C-C (aromatic) | ~ 1.40 Å |

| Bond Length | C-C (bridgehead) | ~ 1.51 Å |

| Bond Angle | C-O-C (ether in xanthene) | ~ 117° |

| Dihedral Angle | Phenyl-Ring/Cyclohexane-Ring | ~ 50-90° |

Note: Data is illustrative and based on general findings for xanthene derivatives.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity.

For xanthene derivatives, the HOMO is typically localized on the electron-rich xanthene ring system, while the LUMO may be distributed across the entire molecule or concentrated on an acceptor group. In 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione, the cyclohexane-1,3-dione moiety, with its two carbonyl groups, acts as an electron-withdrawing group, influencing the LUMO's location and energy. DFT calculations provide the energies of these orbitals and a map of their electron density distribution. goums.ac.ir Studies on similar xanthene systems have reported HOMO-LUMO gaps in the range of 4.4 to 4.5 eV, indicating high kinetic stability. goums.ac.ir

Table 2: Representative Frontier Molecular Orbital Energies for a Xanthene Derivative This table illustrates the kind of data obtained from FMO analysis of xanthene compounds.

| Orbital | Energy (eV) - Vacuum | Energy (eV) - Ethanol (B145695) |

| HOMO | -5.92 | -5.80 |

| LUMO | -1.44 | -1.28 |

| Energy Gap (ΔE) | 4.48 | 4.52 |

Source: Illustrative data based on findings for a related xanthene derivative. goums.ac.ir

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation.

IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. Key predicted peaks for the title compound would include C=O stretching frequencies for the dione (B5365651) group (typically around 1700-1730 cm⁻¹), C-O-C stretching for the xanthene ether linkage, and C-H stretching for the aromatic and aliphatic parts. nih.gov

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are often scaled and compared with experimental spectra to confirm the structure. semanticscholar.org For this compound, distinct signals would be predicted for the protons of the xanthene and cyclohexane (B81311) rings.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), as discussed in the next section.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate electronically excited states. researchgate.net This is crucial for understanding the molecule's interaction with light, including absorption and emission properties. nih.govresearchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scispace.com For xanthene derivatives, the lowest energy electronic transitions are typically π-π* transitions originating from the xanthene chromophore. The solvent environment can influence these transitions, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). scispace.com While TD-DFT is a popular and efficient method, it has been noted that for some xanthene analogues, it may produce blueshifted (higher energy) results compared to experimental data or higher-level methods like CC2. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with other molecules, such as a solvent. eco-vector.com

For this compound, an MD simulation could reveal the accessible range of conformations in solution, particularly the rotation around the central C-C bond and the puckering of the cyclohexane ring. It can also be used to explore how the molecule interacts with a solvent environment, for example, by analyzing the formation and lifetime of hydrogen bonds if in a protic solvent. Such simulations have been used to study the interaction of xanthene dyes with lipid membranes and the binding of inhibitors to enzymes like xanthine (B1682287) oxidase. eco-vector.comnih.gov

Hirshfeld Surface Analysis and Quantitative Close-Contact Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. nih.govnih.gov

The Hirshfeld surface is generated based on the electron density from a crystal structure determination. Different properties can be mapped onto this surface. The d_norm surface, for example, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter (red spots), equal to, or longer than the van der Waals radii. These red spots typically indicate key interactions like hydrogen bonds. mdpi.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Crystalline Compounds This table shows typical interaction percentages found in the crystal packing of organic molecules similar to the title compound.

| Interaction Type | Typical Contribution (%) |

| H···H | 34 - 71% |

| C···H / H···C | 11 - 27% |

| O···H / H···O | 11 - 35% |

| C···C | 2 - 7% |

Source: Data compiled from analyses of various organic crystalline structures. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for identifying the key molecular features that govern the biological activity of a series of compounds. For xanthene derivatives, QSAR models have been developed to correlate their structural properties with activities such as antiproliferative effects.

One such study focused on a series of xanthen-3-one and xanthen-1,8-dione derivatives to understand their antiproliferative activity against HeLa cervical cancer cells. Using 2D and 3D QSAR methodologies, researchers identified crucial descriptors that influence the compounds' efficacy. The 3D-QSAR models, which consider the three-dimensional fields surrounding the molecules, were particularly insightful. These models are built by calculating steric and electrostatic interaction energies between the compounds and a chemical probe. Probes like 'DRY' for hydrophobic interactions, 'O' for hydrogen-bond donors, and 'N1' for hydrogen-bond acceptors help to map out the interaction landscape.

The statistical robustness of these models is critical. For a 3D-QSAR study on xanthene derivatives, strong validation metrics were reported, indicating high predictive power. These findings suggest that the spatial arrangement of substituents and the electronic properties of the xanthene core are significant determinants of their biological interactions.

In a different study on N-Substituted Dibenzo[a, j]xanthene-3,11-dicarboxamide derivatives, both 2D and 3D-QSAR models were developed to predict antiproliferative activity. The models demonstrated good statistical quality, confirming their effectiveness in predicting the activity of new compounds within the defined applicability domain. The insights from these QSAR studies are instrumental in designing novel xanthene derivatives with potentially enhanced activity by optimizing their chemical interaction features.

Table 1: Statistical Parameters of QSAR Models for Xanthene Derivatives

| QSAR Model | R² | Q² | R²_pred | Source |

| 2D-QSAR (Xanthen-1,8-diones) | 0.741 | 0.792 | 0.875 | |

| 3D-QSAR (Xanthen-1,8-diones) | 0.951 | 0.830 | 0.769 | |

| 3D-QSAR (CoMFA for Benzoxanthenes) | 0.857 | 0.612 | Not Reported | |

| 3D-QSAR (CoMSIA for Benzoxanthenes) | 0.740 | 0.564 | Not Reported |

This table presents statistical validation parameters for QSAR models developed for various xanthene derivatives. R² (Coefficient of Determination), Q² (Cross-validated R²), and R²_pred (Predictive R² for the external test set) are key indicators of a model's robustness and predictive ability.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at an atomic level. For xanthene derivatives, docking studies have been employed to elucidate their binding modes with various enzymes, including those relevant to plant biochemistry.

A study on 2-acyl-cyclohexane-1,3-dione congeners, which share a key structural motif with the title compound, investigated their inhibitory activity against the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in plants and a known target for herbicides. Docking studies revealed that the 1,3-dione feature was essential for binding to the active site of HPPD. The most active compounds demonstrated a binding mode similar to that of known commercial herbicides, indicating that the cyclohexane-1,3-dione moiety plays a critical role in the interaction.

In another line of research, xanthene derivatives were investigated as potential inhibitors of VEGFR-2, an enzyme involved in angiogenesis. Molecular docking studies showed that these compounds could effectively bind to the VEGFR-2 active site. Similarly, xanthene-based thiosemicarbazones have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The results highlighted the importance of the xanthene scaffold for AChE binding.

Furthermore, docking studies have been used to explore the interactions of xanthene derivatives with other biological targets, such as the proteasome and various protein kinases, revealing the versatility of the xanthene scaffold in molecular recognition.

Table 2: Molecular Docking Targets and Findings for Xanthene Derivatives

| Xanthene Derivative Class | Target Enzyme/Protein | Key Findings | Source |

| 2-Acyl-cyclohexane-1,3-diones | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | The 1,3-dione moiety is crucial for binding to the enzyme's active site. | |

| Octahydroxanthenes | VEGFR-2 | Compounds showed effective inhibition and binding to the enzyme. | |

| Xanthene-linked thiosemicarbazones | Acetylcholinesterase (AChE) | The xanthene scaffold is important for AChE-binding interactions. | |

| Benzoxanthenes | Proteasome | Lignans showed a tendency to inhibit the proteasome. |

This table summarizes the findings from molecular docking studies of various xanthene derivatives against specific biochemical targets.

Mechanistic Studies of Reaction Pathways using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, elucidating the electronic structure of molecules, and predicting their properties. The synthesis of the xanthene scaffold, often achieved through the condensation of an aldehyde with a 1,3-dicarbonyl compound like cyclohexane-1,3-dione, has been the subject of such theoretical studies.

For instance, the synthesis of xanthene derivatives has been explored using l-proline (B1679175) as an organocatalyst. Computational studies suggest that l-proline can accelerate the reaction by forming key intermediates such as an iminium ion or an enaminone, which facilitates the cyclization process.

DFT calculations have also been used to analyze the geometric and electronic properties of synthesized xanthene derivatives. These studies often involve optimizing the ground-state geometry and calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, theoretical calculations have been employed to understand the photophysical properties of xanthenes. Time-Dependent DFT (TD-DFT) is used to investigate excited-state properties, which is crucial for applications in materials science and as fluorescent probes. Hirshfeld surface analysis, another computational method, provides insights into the intermolecular interactions within a crystal structure, quantifying the contributions of different types of contacts (e.g., hydrogen bonding).

Table 3: Computational Methods and Their Applications in Studying Xanthene Derivatives

| Computational Method | Application | Insights Gained | Source |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties | Ground-state structure, HOMO-LUMO energy gap, molecular electrostatic potential surfaces. | |

| Time-Dependent DFT (TD-DFT) | Excited-state properties | Understanding of photophysical behavior and electron excitation. | |

| Hirshfeld Surface Analysis | Intermolecular interactions | Quantification of close-contact interactions within the crystal lattice. | |

| Organocatalyst Mechanism Study | Reaction pathway elucidation | Understanding the role of catalysts like l-proline in accelerating synthesis. |

This table outlines various computational chemistry methods that have been applied to study xanthene derivatives and the types of information obtained from these investigations.

Chemical Reactivity and Transformation Studies of 2 9h Xanthen 9 Yl Cyclohexane 1,3 Dione

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione in substitution reactions is dichotomous, with the xanthene moiety prone to electrophilic attack and the cyclohexane-1,3-dione ring susceptible to nucleophilic reactions.

The electron-rich nature of the xanthene ring system makes it a prime target for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation are anticipated to occur on the benzene (B151609) rings of the xanthene nucleus. acs.orgwpmucdn.comresearchgate.netscience.gov The directing effects of the oxygen atom and the existing substitution pattern will influence the regioselectivity of these reactions. science.gov For instance, in the synthesis of xanthene dyes like fluorescein (B123965) and rhodamine B, electrophilic aromatic substitution is a key step where phthalic anhydride (B1165640) reacts with substituted phenols under acidic conditions. wpmucdn.comresearchgate.net

Conversely, the cyclohexane-1,3-dione portion of the molecule is characterized by its acidic methylene (B1212753) protons and the electrophilic nature of its carbonyl carbons. The acidity of the C-2 proton is significantly enhanced by the two adjacent carbonyl groups, facilitating deprotonation to form a stable enolate. This enolate is a potent nucleophile and can participate in various alkylation and acylation reactions. Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack, leading to the formation of a variety of derivatives. The 1,3-dicarbonyl motif can undergo condensation reactions with various electrophiles. researchgate.netnih.govnih.gov The stereochemistry of substitutions on the cyclohexane (B81311) ring is influenced by 1,3-diaxial interactions, which generally favor the placement of larger substituents in an equatorial position for greater stability. quimicaorganica.orgyoutube.comlibretexts.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can selectively target either the xanthene or the cyclohexane-1,3-dione moiety, depending on the reagents and reaction conditions.

The xanthene nucleus can be oxidized to the corresponding xanthone (B1684191) (9H-xanthen-9-one). This transformation is a common reaction for xanthene derivatives and can be achieved using various oxidizing agents. For instance, some xanthene-based drugs are known to act as radical scavengers, highlighting the susceptibility of the xanthene core to oxidative processes. goums.ac.ir The presence of hydroxyl groups on the xanthene scaffold enhances its antioxidant properties. mdpi.com

Intermolecular Dehydrogenative Cross-Coupling Reactions

Intermolecular dehydrogenative cross-coupling (CDC) has emerged as a powerful tool for C-C and C-heteroatom bond formation, and the xanthene moiety is an excellent substrate for such transformations. rsc.org Specifically, the C-9 position of the xanthene ring is readily functionalized through CDC reactions.

Recent studies have demonstrated the electrochemical dehydrogenative cross-coupling of xanthenes with ketones to prepare functionalized 9-alkyl-9H-xanthenes. researchgate.netrsc.org This method allows for the formation of a new C(sp³)–C(sp³) bond with the release of hydrogen gas as the main byproduct, offering a green and atom-economical approach. rsc.org Furthermore, asymmetric cross-coupling of xanthenes with aldehydes has been achieved using a combination of photoredox and enamine organocatalysis, providing access to chiral xanthene derivatives. researchgate.net

A metal-free radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides has also been developed to synthesize xanthen-9-sulfone derivatives. nih.gov Mechanistic studies suggest the in-situ generation of sulfonyl radicals that then couple with the xanthene radical. nih.gov Given the reactivity of the C-9 position of the xanthene in the title compound, it is expected to readily participate in these and other CDC reactions, allowing for the introduction of a wide range of substituents.

Table 1: Examples of Dehydrogenative Cross-Coupling Reactions of Xanthenes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Xanthene | Ketone | Electrochemical, C/Pt electrodes, MeCN | 9-Alkyl-9H-xanthene | researchgate.netrsc.org |

| Xanthene | Aldehyde | Photoredox (Ru(II)*), Chiral aminocatalyst | Asymmetric 9-Alkyl-9H-xanthene | researchgate.net |

| Xanthene | Sulfonyl hydrazide | TBHP, O2 | Xanthen-9-sulfone | nih.gov |

| 1,3-Dimethoxyxanthone | 1,2,4-Triazine | - | C-H functionalized xanthone | researchgate.net |

Cycloaddition Reactions and Related Pericyclic Processes

The xanthene moiety, particularly in its dearomatized form, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.orgyoutube.comkhanacademy.org While the aromatic nature of the xanthene rings makes them generally unreactive as dienes, certain derivatives can be induced to undergo such reactions. For instance, 3,4-dihydroxanthene has been shown to participate in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate. cdnsciencepub.com The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction. libretexts.orgyoutube.com

The formation of the xanthene skeleton itself can be achieved through cycloaddition pathways. A novel approach to synthesizing C-ring substituted xanthones involves the [4+2] cycloaddition of enamines with aromatically substituted vinylchromones. rsc.org This suggests that the reverse reaction, a retro-Diels-Alder, could potentially be a fragmentation pathway for certain xanthene derivatives under thermal or catalytic conditions. The reversibility of the Diels-Alder reaction is a well-established principle and is utilized in various applications. rsc.orgnih.gov

Functional Group Transformations and Derivatization Strategies

The this compound scaffold offers numerous opportunities for functional group transformations and derivatization. The carbonyl groups of the cyclohexane-1,3-dione ring can be converted into a variety of other functional groups. For instance, they can be transformed into enamines, enol ethers, or thioacetals. The active methylene group can be utilized in Knoevenagel condensations with aldehydes and ketones to introduce new carbon-carbon double bonds. acs.orgmdpi.com

The synthesis of various xanthene derivatives often involves the modification of functional groups on the xanthene core. For example, hydroxyl groups can be alkylated or acylated, and amino groups can be introduced and further modified. nih.govresearchgate.net The synthesis of xanthene-based dyes and fluorescent probes often relies on such derivatization strategies to fine-tune their photophysical properties. goums.ac.irresearchgate.net The use of ultrasound has been shown to be an effective green method for promoting the synthesis of functionalized xanthene derivatives. nih.gov

The cyclohexane-1,3-dione moiety is a versatile building block for the synthesis of various heterocyclic systems. nih.govresearchgate.netresearchgate.net For example, it can be used to construct fused pyran and pyridine (B92270) rings through multicomponent reactions. nih.gov

Table 2: Potential Derivatization Reactions

| Moiety | Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|---|

| Cyclohexane-1,3-dione | Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated dione (B5365651) | acs.orgmdpi.com |

| Cyclohexane-1,3-dione | Heterocycle Synthesis | Aldehyde, Amine, etc. | Fused Pyridine/Pyran | nih.gov |

| Xanthene | Alkylation of Hydroxyls | Alkyl halide, Base | Alkoxy-xanthene | nih.gov |

| Xanthene | Acylation of Hydroxyls | Acyl chloride/Anhydride | Acyloxy-xanthene | researchgate.net |

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes. The mechanism of electrophilic aromatic substitution on the xanthene ring proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex). wpmucdn.com

The mechanism of dehydrogenative cross-coupling reactions often involves radical intermediates. For instance, in the electrochemical coupling of xanthenes and ketones, the reaction is thought to proceed via the anodic oxidation of the xanthene to a radical cation, which then reacts with the enol form of the ketone. researchgate.net Similarly, the photoredox-catalyzed coupling with aldehydes involves the generation of a xanthenyl radical through hydrogen atom abstraction. researchgate.net

The mechanism of cycloaddition reactions like the Diels-Alder reaction is concerted, meaning that all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. libretexts.orgyoutube.com The stereochemical outcome of these reactions is highly predictable based on the geometry of the reactants and the transition state. The formation of xanthene derivatives through condensation reactions often proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and dehydration. mdpi.com Spectroscopic and computational studies are valuable tools for elucidating these reaction mechanisms and identifying transient intermediates. researchgate.netresearchgate.net

Advanced Chemical Applications and Roles in Materials Science

As a Synthetic Building Block for Complex Organic Molecules

The reactivity of the cyclohexane-1,3-dione portion of the molecule, particularly its active methylene (B1212753) group and dicarbonyl functionality, renders it a versatile precursor for the construction of a wide array of complex organic structures. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. dnu.dp.uanih.gov The cyclohexane-1,3-dione framework is an established starting point for synthesizing a variety of these structures. researchgate.netresearchgate.net By using 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione, chemists can introduce the bulky and photophysically active xanthene group into these heterocyclic systems.

One prominent example is the synthesis of pyranopyrazole derivatives. These compounds can be synthesized through a multi-component, one-pot reaction involving an aldehyde, malononitrile, hydrazine, and a 1,3-dicarbonyl compound. researchgate.netnih.gov In this context, this compound can serve as the 1,3-dicarbonyl component, leading to the formation of novel pyranopyrazoles bearing a xanthene substituent. This reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. researchgate.netresearchgate.net The resulting complex molecules are of significant interest to medicinal chemists due to the broad spectrum of biological activities associated with the pyrazole nucleus. nih.gov

Similarly, the compound can be used to synthesize acridinedione and quinolinone derivatives. These syntheses often involve the condensation of the dione (B5365651) with an aldehyde and an amine or ammonium (B1175870) acetate. The resulting structures are valuable scaffolds in medicinal chemistry.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from 1,3-Dione Precursors

| Heterocycle Class | Typical Reactants | Synthetic Strategy |

|---|---|---|

| Pyranopyrazoles | Aldehyde, Malononitrile, Hydrazine | One-pot multicomponent reaction |

| Acridinediones | Aldehyde, Amine/Ammonium Acetate | Hantzsch-type condensation |

| 1,4-Dihydropyridines | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Hantzsch pyridine (B92270) synthesis |

This table illustrates general synthetic routes where this compound could potentially be used as the 1,3-dione component.

Oxygen-containing heterocycles are fundamental structural motifs in a vast number of natural products and synthetic compounds. beilstein-journals.orgnih.govresearchgate.netiajpr.com The cyclohexane-1,3-dione unit is a key precursor for building various six-membered oxygen heterocycles. researchgate.netresearchgate.net

The most direct application is in the synthesis of other xanthene derivatives. The condensation of 1,3-cyclohexanedione (B196179) or its derivatives with various aldehydes is one of the most common and straightforward methods for preparing tetrahydrobenzo[a]xanthenones. nih.govmdpi.com While this compound already possesses a xanthene moiety, its reactive dione portion can undergo further condensation reactions, potentially leading to more complex, fused polycyclic systems. These reactions can be catalyzed by a range of catalysts, including solid acids and ionic liquids, often under environmentally friendly conditions. nih.govamazonaws.com

Furthermore, the compound can be a precursor for other oxygen heterocycles like 4H-chromenones. researchgate.netresearchgate.net These syntheses leverage the reactivity of the dione to construct the pyranone ring fused to an existing aromatic system.

Cyclohexane-1,3-dione and its derivatives are recognized as crucial starting materials for the total synthesis of various natural products. researchgate.netnih.gov These natural products often possess complex architectures and significant biological activities. The use of this compound as a starting scaffold allows for the incorporation of the xanthene unit into synthetic analogues of natural products. This strategy can be employed to create novel compounds with potentially enhanced or altered biological profiles, for instance, by modifying natural product backbones with a fluorescent tag for imaging studies or by introducing a bulky group to influence interactions with biological targets. For example, the triketone moiety, which includes the 1,3-dione system, is a known feature in some natural product herbicides. nih.gov

Contributions to Dye Chemistry and Fluorescent Materials Research

The core of this compound's contribution to this field lies in its xanthene structure. Xanthene-based compounds, such as fluorescein (B123965) and rhodamines, are among the most important and widely used classes of fluorescent dyes. nih.govmdpi.com Their popularity stems from high fluorescence quantum yields, good photostability, and the ease with which their chemical structures can be modified to tune their photophysical properties. nih.govmdpi.com

The fluorescence of xanthene dyes originates from the extensive π-conjugated system within the rigid tricyclic xanthene core. nih.gov In this compound, the cyclohexane-1,3-dione group acts as a substituent on this core. While this specific substitution pattern is not that of a traditional dye, the compound serves as an excellent platform for creating new fluorescent materials. The reactive dione can be chemically modified to attach other chromophores, link the molecule to polymers or solid supports, or build more complex dye structures. The properties of such derivative dyes, including their absorption and emission wavelengths, are influenced by the electronic nature of the substituents attached to the xanthene ring system. nih.gov

Applications in Laser Technology Research

Xanthene dyes, particularly rhodamines, are well-established as gain media in dye lasers. amazonaws.com Dye lasers are valued for their tunability, allowing the laser output to be adjusted over a broad range of wavelengths. The effectiveness of a dye in a laser application depends on properties such as a high fluorescence quantum yield, a large absorption cross-section at the pump wavelength, and minimal excited-state absorption at the lasing wavelength.

Derivatives of this compound could be explored as new laser dyes. By chemically modifying the cyclohexane-1,3-dione moiety, researchers can alter the dye's solubility in different solvents, its photostability, and its spectral properties to optimize it for specific laser applications. The bulky nature of the substituent may also influence aggregation behavior in solution, which can be a critical factor in the performance of laser dyes.

Investigation of pH-Sensitive Fluorescent Properties for Chemical Sensing (Non-clinical applications)

A fascinating characteristic of many xanthene dyes, such as fluoresceins and rhodamines, is the pH-dependent equilibrium between a fluorescent open quinonoid form and a non-fluorescent colorless spirocyclic form. nih.govnih.gov This switching mechanism is the basis for their use as pH indicators and sensors.

The transition involves an intramolecular nucleophilic attack on the central carbon (C9) of the xanthene ring, leading to the formation of a spiro-lactone or similar spirocyclic structure. nih.gov This breaks the π-conjugation of the chromophore, quenching the fluorescence. The pH at which this equilibrium occurs (often denoted as the pKcycl) can be finely tuned by chemical modifications to the xanthene core or its substituents. nih.gov

Derivatives of this compound are potential candidates for the development of novel pH-sensitive fluorescent probes for non-clinical chemical sensing, such as monitoring pH in industrial processes or environmental samples. The reactive handles on the cyclohexane-1,3-dione portion could be used to introduce specific functionalities that modulate the pKcycl, allowing for the design of sensors that operate in a desired pH range. siu.edu

Table 2: Photophysical Properties of Representative Xanthene Fluorophores

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference pH/Solvent |

|---|---|---|---|---|

| Fluorescein | 490 | 514 | 0.85 | 0.1 N NaOH |

| Rhodol Derivative 13 | 472 | 532 | 0.824 | PBS (pH 7.4) |

| Rhodamine Derivative 17 | 490 | 537 | 0.399 | PBS (pH 7.4) |

Data adapted from sources mdpi.comnih.gov. This table shows properties of common xanthene dyes to illustrate the typical performance of this class of compounds, to which derivatives of this compound belong.

Exploration of Interactions with Biochemical Targets (e.g., Plant Enzyme Inhibition Mechanisms)

Currently, there is a lack of specific research data detailing the interactions of this compound with biochemical targets, particularly in the context of plant enzyme inhibition mechanisms. While the broader class of cyclohexane-1,3-dione derivatives has been investigated for such properties, specific studies on the xanthenyl-substituted variant remain to be published.

Compounds structurally related to the cyclohexane-1,3-dione core have demonstrated notable activity as inhibitors of the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.netnih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone, which is essential for photosynthesis and carotenoid production in plants. nih.gov Inhibition of HPPD leads to a depletion of plastoquinone, ultimately causing the characteristic bleaching symptoms observed in susceptible plants. nih.gov

For instance, various 2-acyl-cyclohexane-1,3-dione and 2-(arylformyl)cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their HPPD inhibitory activity. nih.govnih.gov These studies have highlighted the importance of the 1,3-dione moiety for enzyme inhibition. nih.govresearchgate.net The nature of the substituent at the 2-position of the cyclohexane-1,3-dione ring significantly influences the inhibitory potency. For example, in a series of 2-acyl-cyclohexane-1,3-diones, the length of the alkyl side chain was found to be a critical factor for optimal inhibition. nih.govresearchgate.net

Molecular docking studies on other HPPD inhibitors with a cyclohexane-1,3-dione scaffold have suggested that these molecules bind within the active site of the enzyme, often forming interactions with key amino acid residues. nih.gov For some 2-(arylformyl)cyclohexane-1,3-dione derivatives, π-π stacking interactions between the aryl ring and phenylalanine residues in the enzyme's active site were found to be crucial for potent inhibition. nih.gov

While these findings from related compounds provide a framework for understanding potential mechanisms, dedicated research is required to determine if this compound exhibits similar inhibitory effects on plant enzymes and to elucidate its specific mechanism of action. Future studies involving enzymatic assays and molecular modeling would be necessary to explore the biochemical interactions of this particular compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, environmentally benign, and atom-economical methods for synthesizing 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione and its derivatives. While traditional methods may involve multi-step processes, emerging strategies are geared towards one-pot, multicomponent reactions that enhance efficiency and reduce waste. tandfonline.commdpi.com

Key areas of exploration include:

Green Catalysis : The use of heterogeneous, recyclable catalysts is a promising direction. tandfonline.com Catalysts like tin pyrophosphate (SnP₂O₇) and copper-anchored halloysite have shown remarkable efficiency in synthesizing xanthene derivatives. tandfonline.comoiccpress.com These catalysts are often non-toxic, cost-effective, and can be used for multiple cycles without significant loss of activity, aligning with the principles of green chemistry. tandfonline.comoiccpress.com

Solvent-Free and Aqueous Media Reactions : Shifting from toxic organic solvents to solvent-free conditions or benign solvents like water is a critical goal. researchgate.net The use of catalysts such as p-dodecylbenzenesulfonic acid (DBSA) has been shown to be effective for similar reactions in aqueous media. researchgate.net

Alternative Energy Sources : Microwave-assisted synthesis represents another sustainable approach, often leading to significantly reduced reaction times and improved yields. researchgate.net

Atom Economy : Designing synthetic routes, such as the consecutive Michael-Claisen process for cyclohexane-1,3-dione synthesis, that maximize the incorporation of all starting materials into the final product is a key objective. google.comgoogle.comorganic-chemistry.org

| Synthetic Strategy | Catalyst Example | Solvent | Key Advantages |

| Heterogeneous Catalysis | SnP₂O₇ | Solvent-free | Recyclable, cost-effective, high yield, short reaction time. tandfonline.com |

| Nanocatalysis | Cu-anchored Halloysite | Aqueous media | High catalytic activity, reusable, mild reaction conditions. oiccpress.com |

| Surfactant Catalysis | DBSA or SDS | Aqueous media | Environmentally friendly, simple work-up, good yields. researchgate.net |

| One-Pot Multicomponent | TBAHS | Ethanol (B145695) (Microwave) | Rapid, high purity, efficient. researchgate.net |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of the formation of this compound is crucial for process optimization. Advanced in-situ spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing detailed insights into reaction pathways, intermediates, and endpoints without the need for sample extraction. uib.noresearchgate.netacs.org

Future opportunities in this area include:

Raman and Near-Infrared (NIR) Spectroscopy : These non-destructive techniques are well-suited for online monitoring. uib.no By immersing fiber-optic probes into the reaction mixture, spectra can be recorded continuously, allowing for the tracking of reactant consumption and product formation. uib.no

Nuclear Magnetic Resonance (NMR) Spectroscopy : The availability of high-performance benchtop NMR spectrometers facilitates real-time reaction monitoring directly in the laboratory fume hood. magritek.com NMR provides not only structural information but also quantitative data on the concentration of various species, which is invaluable for kinetic analysis and identifying transient intermediates. magritek.comacs.org

Chemometrics : The complex data generated by these spectroscopic methods can be analyzed using multivariate data analysis techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR). uib.no These methods help to deconstruct the spectral data into the concentration and spectral profiles of the individual components involved in the reaction. uib.no

| Spectroscopic Technique | Information Obtained | Mode of Operation | Advantages |

| Raman Spectroscopy | Vibrational modes, concentration profiles | In-situ via fiber-optic probe | Non-destructive, rapid measurements, no sample preparation. uib.no |

| NIR Spectroscopy | Overtone and combination bands | In-situ via fiber-optic probe | Non-destructive, real-time data acquisition. uib.no |

| Benchtop NMR Spectroscopy | Structural information, quantitative concentrations, intermediates | Online/In-line | Non-invasive, highly specific, quantitative. magritek.comacs.org |

| Mass Spectrometry (MS) | Molecular weight, structural fragments | Online via sampling interface | High sensitivity and selectivity, suitable for complex mixtures. acs.org |

Integration of Computational Chemistry for Predictive Design and Discovery

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, offering insights that can be difficult to obtain through experiments alone. grnjournal.usgrnjournal.us For this compound, computational methods can accelerate the discovery of new derivatives with tailored properties.

Emerging opportunities include:

Reaction Mechanism Prediction : Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to map potential energy surfaces and identify transition states for the synthesis of the target molecule. grnjournal.usrsc.org This allows for the exploration of various reaction pathways and helps in optimizing reaction conditions. grnjournal.us

Catalyst Design : By simulating the interactions between reactants and potential catalysts, computational chemistry can guide the design of novel catalysts with enhanced activity and selectivity. grnjournal.us This approach has been successfully used to develop improved catalysts for a variety of industrial processes. grnjournal.us

Predictive Design of Functional Molecules : Time-Dependent DFT (TD-DFT) can predict the electronic and photophysical properties (e.g., absorption and emission spectra) of new derivatives. goums.ac.irnih.gov This enables the in-silico design of molecules for specific applications, such as fluorescent probes or materials for organic light-emitting diodes (OLEDs), before undertaking laborious and costly experimental synthesis. nih.govrsc.org

Machine Learning Integration : The combination of computational chemistry with machine learning algorithms is a rapidly growing field. researchgate.net These integrated approaches can enhance predictive capabilities and facilitate the high-throughput screening of virtual compound libraries to discover new materials and chemical processes. grnjournal.usresearchgate.net

Exploration of New Chemical Transformations and Catalytic Cycles

The this compound molecule serves as a versatile scaffold for further chemical transformations, offering pathways to novel and structurally complex compounds. The cyclohexane-1,3-dione moiety is a key precursor in the synthesis of a wide range of biologically and synthetically important molecules, including various heterocycles and natural products. google.comresearchgate.net

Future research could explore:

Synthesis of Fused Heterocycles : The reactive methylene (B1212753) and dicarbonyl groups of the cyclohexane-1,3-dione ring can be utilized in condensation and multicomponent reactions to construct fused heterocyclic systems, such as novel pyran, pyridine (B92270), and triazine derivatives. researchgate.netnih.gov

Development of Novel Catalytic Cycles : The xanthene core can act as a ligand scaffold in organometallic chemistry. By functionalizing the xanthene or cyclohexane (B81311) rings, new ligands could be designed. Research into the catalytic activity of metal complexes incorporating these ligands could uncover novel catalytic cycles for various organic transformations.

Asymmetric Synthesis : The development of enantioselective methods to synthesize chiral derivatives of this compound would be a significant advancement, particularly for applications in medicinal chemistry where stereochemistry is often crucial.

A plausible catalytic cycle for the synthesis of xanthene derivatives, which could be adapted for the title compound, often involves the activation of an aldehyde by a Lewis acid catalyst. This is followed by a Knoevenagel condensation with the enol form of the dione (B5365651), and subsequent cyclization steps. tandfonline.com

Investigation of Material Science Applications Beyond Traditional Uses

The unique combination of the fluorescent xanthene unit and the versatile cyclohexane-1,3-dione ring suggests significant potential for this compound in materials science. researchgate.net Xanthene-based compounds are well-known for their applications as dyes, bio-imaging agents, and in photonic devices. goums.ac.irnih.gov

Emerging opportunities for investigation include:

Fluorescent Probes and Sensors : The fluorescence of the xanthene core could potentially be modulated by chemical interactions at the cyclohexane-1,3-dione moiety. This could be exploited to design chemosensors for detecting specific analytes, where binding events would trigger a change in the fluorescence signal.

Metal-Organic Frameworks (MOFs) : Xanthene dyes can be incorporated into MOFs as building blocks or co-catalysts to create materials for photocatalysis. rsc.org The title compound could be functionalized to serve as a ligand for constructing novel MOFs with tailored porosity and photocatalytic activity.

Thermochromic and Photochromic Materials : Some xanthene derivatives can act as leuco dyes, transitioning from a colorless to a colored form upon exposure to stimuli like heat or light. nih.gov Research into whether derivatives of this compound exhibit such properties could lead to applications in smart materials and recording systems. nih.gov

| Potential Application Area | Relevant Moiety | Principle of Operation |

| Chemosensors | Xanthene (fluorophore) & Dione (receptor) | Analyte binding at the dione site modulates the fluorescence of the xanthene core. |

| Photocatalysis | Xanthene (photosensitizer) | Incorporation into MOFs to enhance visible light absorption and catalytic efficiency. rsc.org |

| Smart Materials | Xanthene (chromophore) | Potential for reversible ring-opening/closing reactions leading to thermochromic or photochromic behavior. nih.gov |

| Organic Electronics | Xanthene (core structure) | Use as a building block for organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.net |

Q & A

Q. Advanced

- UV-Vis spectroscopy : Detect π→π* transitions (λmax ~300–350 nm in DMSO) .

- Fluorescence quenching : Titrate with metal ions to study binding affinity .

- TD-DFT simulations : Predict excited-state behavior using Gaussian09 .

How can computational modeling aid in optimizing derivatives for enhanced bioactivity?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Screen derivatives against HPPD (PDB: 1T47) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on xanthene) with logP and IC₅₀ .

- ADMET prediction : Use SwissADME to assess pharmacokinetic liabilities .

What strategies resolve low yields in large-scale synthesis?

Q. Basic

- Catalyst optimization : Replace traditional acids (H₂SO₄) with p-dodecylbenzenesulfonic acid (DBSA) for greener synthesis .

- Microwave-assisted reactions : Reduce time (30 mins vs. 24 hrs) and improve homogeneity .

- Flow chemistry : Enhance heat/mass transfer for intermediates prone to degradation .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Thermal stability : Decomposes above 200°C (TGA data). Store at 4°C in amber vials .

- Light sensitivity : UV irradiation induces keto-enol tautomerism; monitor via FTIR (C=O stretch at ~1700 cm⁻¹) .

- Humidity control : Hygroscopic diketones require desiccants (silica gel) .

What are the best practices for evaluating the compound’s environmental fate in agricultural research?

Q. Advanced

- Soil half-life studies : Use ¹⁴C-labeled compound to track degradation via LC-MS .

- Ecotoxicology assays : Daphnia magna and algal growth inhibition tests (OECD 201/202 guidelines) .

- Metabolite profiling : Identify transformation products (e.g., hydroxylated derivatives) using QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.